Strontium sulfite

Vue d'ensemble

Description

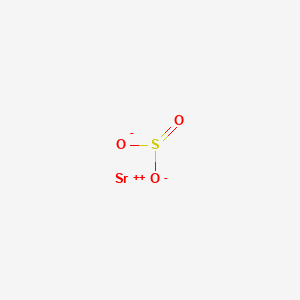

Strontium sulfite is an inorganic compound with the molecular formula O3SSr . It is a white solid and is an intermediate in the conversion of strontium sulfate, the main strontium ore called celestite .

Synthesis Analysis

Strontium sulfite can be synthesized using various methods. For instance, strontium titanate nanoparticles were prepared using high-energy ball milling and Pechini techniques . Another method involves roasting celestine with coke at 1100–1300 °C .

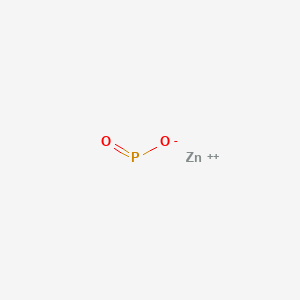

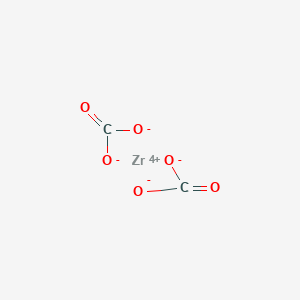

Molecular Structure Analysis

The molecular structure of strontium sulfite is represented by the formula O3SSr. It has an average mass of 167.683 Da and a monoisotopic mass of 167.862427 Da .

Physical And Chemical Properties Analysis

Strontium sulfite has several physical and chemical properties. It has a molecular formula of O3SSr, an average mass of 167.683 Da, and a monoisotopic mass of 167.862427 Da .

Applications De Recherche Scientifique

Sugar Mill Industry : Strontium sulfite is used to reduce residual sulfur dioxide in sulfitation sugar mills, enhancing the clarification process by making calcium sulfite more efficient for non-sugar impurities absorption (Mo et al., 2009).

Crystal Synthesis : It is used in the synthesis of strontium sulfite crystals with characteristic forms, which are produced under specific conditions to control their shape and size (Kohiruimaki & Matsuda, 1997).

Chemical Education : Demonstrations in educational settings utilize strontium sulfite for the qualitative analysis of sulfite ions in white wine, illustrating chemical equilibrium principles (Chiaverini & Mortier, 2015).

Flame Spectrophotometry : Strontium sulfite assists in flame spectrophotometric determinations, particularly in estimating sulfur content in proteins (Gersonde, 1968).

Isotope Tracers : Strontium isotopes, including sulfite forms, are used as tracers in ecosystem studies, helping in understanding cation provenance and mobility (Capo et al., 1998).

Cancer Treatment : Strontium sulfite nanoparticles are being explored as pH-responsive inorganic nanocarriers for efficient transport of siRNAs into breast cancer cells (Karim et al., 2019).

Luminescence and Electronics : Its potential use in electroluminescent screens and dosimeters is noted due to its luminescence properties (Rammo et al., 1995).

Biomedical Science : Strontium sulfite's role in biomedical science, especially in promoting bone growth and inhibiting bone resorption, is significant (Bonhomme et al., 2012).

Environmental Studies : It is used in environmental studies to understand bioavailable strontium in different environments for provenancing biological materials (Holt et al., 2021).

Wetlands Research : Strontium sulfite's adsorption and desorption in wetlands have implications for environmental remediation, particularly in handling strontium-90 contamination (Boyer et al., 2018).

Photoluminescence : Strontium sulfate is studied for its infrared-stimulated visible emission, which is key in thermoluminescence applications (Sharma et al., 2023).

Targeted Gene Therapy : Strontium nanoparticles, including sulfite forms, are investigated for targeted gene therapy against mammary carcinoma cells (Bakhtiar & Chowdhury, 2020).

Electroluminescent Devices : Cerium-doped SrS thin films, including strontium sulfite, are analyzed for their use in electroluminescent devices (Heikkinen et al., 1998).

Ion Exchange Materials : Layered metal sulfides, like strontium sulfite, are studied for their ion-exchange properties, particularly for removing Sr2+ from aqueous solutions (Li et al., 2012).

Fuel Cells : Modified strontium titanates, which may include sulfite forms, are gaining attention as anode materials in solid oxide fuel cells (Verbraeken et al., 2015).

Sulphate Reduction : The kinetics of SrSO4 reduction by gas mixtures is crucial in processing strontium or its salts from natural sources (Sukiennik et al., 2002).

Photonic Data Storage : Strontium sulfide doped with europium and samarium (which may include sulfite forms) is studied for use in photonic data storage disks (Hsieh et al., 1995).

Safety and Hazards

Orientations Futures

Strontium sulfite nanoparticles have been introduced as new pH-responsive inorganic nanocarriers for efficient transport of siRNAs into breast cancer cells . Further studies are needed to explore the potential of strontium sulfite for tumor-targeted delivery of therapeutics in preclinical cancer models .

Propriétés

IUPAC Name |

strontium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.Sr/c1-4(2)3;/h(H2,1,2,3);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBSJEPGLHXIIS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3SSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884607 | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Strontium sulfite | |

CAS RN |

13451-02-0 | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

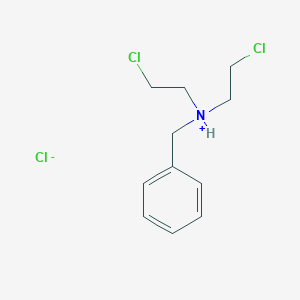

![Bis[2-(4-chlorophenyl)ethyl]amine](/img/structure/B85133.png)